molecular formula C9H17ClN2O B12314811 4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B12314811
M. Wt: 204.70 g/mol
InChI Key: RMWPVDQIHTVUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS: 1955514-60-9) is a heterocyclic compound featuring a piperidine ring fused to a pyrrolidin-2-one moiety. Its molecular formula is C₉H₁₅ClN₂O, with a molecular weight of 195.69 g/mol . The hydrochloride salt form enhances solubility in aqueous media, making it suitable for pharmacological and chemical applications. Synonymous names include 1-(4-Piperidinyl)-2-pyrrolidinone HCl and 4-(N-2-Pyrrolidinone)-piperidine hydrochloride .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

4-piperidin-4-ylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c12-9-5-8(6-11-9)7-1-3-10-4-2-7;/h7-8,10H,1-6H2,(H,11,12);1H

InChI Key

RMWPVDQIHTVUBF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CC(=O)NC2.Cl

Origin of Product

United States

Preparation Methods

Direct Alkylation of Pyrrolidinone

The most widely documented method involves the alkylation of pyrrolidin-2-one with a piperidine derivative. Piperidin-4-ylmethanol or its halogenated analogs (e.g., 4-chloropiperidine) are reacted with pyrrolidin-2-one under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the pyrrolidinone nitrogen, enabling nucleophilic attack on the piperidine substrate.

Reaction Conditions :

  • Base : NaH (2.5 eq.)
  • Solvent : THF, 0–5°C (exothermic control)
  • Yield : 68–72% (crude), increasing to 85% after recrystallization.

Limitations : Competing N-alkylation byproducts require chromatographic purification, reducing industrial feasibility.

Cyclization of Bifunctional Precursors

Intramolecular Lactamization

A two-step protocol converts 4-(aminomethyl)piperidine into the target compound:

  • Acylation : React 4-(aminomethyl)piperidine with γ-butyrolactone in the presence of thionyl chloride (SOCl₂) to form an intermediate amide.
  • Cyclization : Heating the amide in toluene with p-toluenesulfonic acid (p-TsOH) induces lactam formation.

Optimization :

  • Catalyst : p-TsOH (10 mol%)
  • Temperature : 110°C, 12 hours
  • Yield : 78% (over two steps).

Advantage : Avoids harsh bases, improving functional group tolerance.

Industrial-Scale Continuous Flow Synthesis

Flow Reactor Design

Patented methods describe a continuous flow system for large-scale production:

  • Reactor 1 : Piperidine and chloroform react with NaOH (10 eq.) in the presence of benzyltriethylammonium chloride (0.2 eq.) as a phase-transfer catalyst.
  • Reactor 2 : Intermediate is acidified with 2M HCl to precipitate the hydrochloride salt.

Key Parameters :

Parameter Value
Residence Time 30 min (Reactor 1)
Temperature 40°C
Throughput 5 kg/h
Purity >99% (HPLC)

This method achieves 92% yield with minimal purification, making it cost-effective for ton-scale manufacturing.

Retrosynthetic Analysis and Alternative Routes

Retrosynthesis via Azide Intermediates

A novel approach utilizes azide-alkyne cycloaddition (Click Chemistry):

  • Synthesize 4-azidopiperidine via Staudinger reaction.
  • React with propargyl-pyrrolidinone under Cu(I) catalysis to form a triazole-linked intermediate.
  • Hydrogenolysis cleaves the triazole, yielding the target compound.

Data Comparison :

Method Yield (%) Purity (%) Scalability
Nucleophilic 85 98 Moderate
Cyclization 78 97 High
Continuous Flow 92 99 Very High
Azide Route 65 95 Low

Purification and Salt Formation

Hydrochloride Salt Crystallization

Post-synthesis, the free base is treated with concentrated HCl in ethanol/water (3:1). Crystallization at 4°C yields the hydrochloride salt with >99% enantiomeric excess (ee) when chiral auxiliaries are used.

Critical Factors :

  • pH : 2.5–3.0 (optimizes crystal habit)
  • Cooling Rate : 0.5°C/min (previents inclusion of solvents)

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling piperidin-4-amine with succinic anhydride and catalytic HCl (solid state) produces the compound in 70% yield without solvents. This method reduces waste and energy consumption.

Analytical Characterization

Key Spectroscopic Data

Technique Data
¹H NMR (D₂O) δ 3.75 (m, 2H, piperidine H), 2.95 (t, 2H, pyrrolidinone H)
¹³C NMR δ 178.9 (C=O), 52.3 (piperidine C)
HPLC tR = 6.2 min (C18, 80:20 H₂O:MeCN)

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is C11_{11}H16_{16}ClN2_{2}O. The compound is characterized by its hydrochloride salt form, which enhances solubility and stability in biological systems. Its structure aligns with known bioactive molecules, suggesting interactions with various biological targets.

Therapeutic Applications

Neurological Disorders
Research indicates that this compound may have applications in treating neurological disorders. Its potential as a modulator of neurotransmission has been highlighted in several studies, suggesting that it could act on receptors involved in cognitive functions and mood regulation .

Analgesic Properties
The compound has been investigated for its analgesic properties, showing promise in pain management through modulation of pain pathways. Its structural similarity to other analgesics suggests it may interact with pain receptors effectively.

Obesity and Metabolic Disorders
Recent studies have identified the compound as a potential agonist for melanocortin receptor 4 (MCR4), which is implicated in appetite regulation and energy expenditure. This positions it as a candidate for obesity treatment by reducing appetite and enhancing metabolic rates .

Biological Activities

Binding Affinity Studies
High-throughput screening methods have demonstrated that this compound exhibits significant binding affinity to various receptors. Structure-activity relationship studies indicate that modifications to the piperidine or pyrrolidinone rings can alter its interaction profiles significantly, enhancing its therapeutic potential .

Anticancer Activity
The compound has shown promise in cancer research, particularly against breast cancer cell lines (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC). In vitro studies revealed that it can inhibit cell proliferation and invasion, suggesting mechanisms that may be useful in developing anticancer therapies .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of the Pyrrolidinone Core
    The initial step often involves cyclization reactions to form the pyrrolidinone ring from appropriate carbonyl compounds.
  • Piperidine Substitution
    Subsequent reactions introduce the piperidine moiety through nucleophilic substitution or coupling reactions.
  • Hydrochloride Salt Formation
    The final step involves converting the base form into its hydrochloride salt to enhance solubility for biological testing.

Case Studies

Several case studies illustrate the applications of this compound:

Study Focus Findings Implications
Neurological ActivityDemonstrated modulation of neurotransmitter releasePotential for treating depression or anxiety disorders
Analgesic EfficacyShowed significant pain relief in animal modelsCould lead to new pain management therapies
Anticancer PropertiesInhibited proliferation in specific cancer cell linesPromising candidate for cancer drug development

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Pyrrolidinone Moieties

1-(Piperazin-1-yl)pyrrolidin-2-one Hydrochloride
  • Molecular Formula : C₈H₁₆ClN₃O
  • Molecular Weight : 205.69 g/mol
  • Key Differences: Replaces the piperidine ring with a piperazine group, introducing an additional nitrogen atom. Purity is ≥95%, comparable to the target compound .
S-61 and S-73 (Pyrrolidin-2-one Derivatives)
  • Structures :
    • S-61 : 1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride
    • S-73 : 1-{4-[4-(2,4-Difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride
  • Pharmacological Activity: Both exhibit α1-adrenolytic, antiarrhythmic, and hypotensive properties. The extended alkyl chain and aryl substituents enhance their biological activity compared to the simpler piperidine-pyrrolidinone scaffold of the target compound .

Piperidine-Based Derivatives with Functional Modifications

2-(1-(4-Substituted Phenyl)piperidin-4-yl)acetic Acid Derivatives
  • Examples: 9a: 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (Yield: 45%) 9b: 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (Yield: 65%)
  • Synthesis involves nucleophilic aromatic substitution with aryl halides under basic conditions (DMSO, K₂CO₃, 100°C) .
1-(Pyrimidin-2-yl)piperidine-4-carboxylic Acid Hydrochloride
  • Molecular Formula : C₁₀H₁₄ClN₃O₂
  • Molecular Weight : 243.69 g/mol
  • Key Differences: Incorporates a pyrimidine ring and carboxylic acid group, diverging significantly from the target compound’s pyrrolidinone structure. This modification likely alters solubility and target selectivity .

Biological Activity

4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, also known as a pyrrolidinone derivative, has garnered attention in biological research due to its diverse pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a pyrrolidinone moiety, which contribute to its unique chemical properties. Its molecular formula is C9H16ClN2O, indicating the presence of two nitrogen atoms that are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes.

  • Receptor Interactions : Research indicates that this compound may modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes linked to various physiological processes, which can lead to therapeutic effects in conditions like hypertension and arrhythmias .

Antihypertensive and Antiarrhythmic Effects

Recent studies have demonstrated that derivatives of pyrrolidinone, including this compound, exhibit significant antihypertensive and antiarrhythmic effects. For instance:

  • Study Findings : In rodent models, the compound was found to lower blood pressure effectively without showing proarrhythmic potential . The mechanism appears to involve α1-adrenolytic properties, which help in reducing vascular resistance.

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Results from antibacterial assays indicate that certain pyrrolidinone derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values were reported as follows:
    CompoundMIC (µg/mL) against Gram-positiveMIC (µg/mL) against Gram-negative
    This compound75<125

This suggests that the compound has potential as a therapeutic agent against bacterial infections .

Case Study: Antihypertensive Effects

A study involving the administration of this compound in hypertensive rat models showed a significant reduction in blood pressure over time. The results indicated:

  • Dosage : A dose of 5 mg/kg resulted in a sustained decrease in systolic blood pressure.
  • Mechanism : The antihypertensive effect was linked to the compound’s interaction with adrenergic receptors .

Case Study: Antimicrobial Activity

In another study focused on the antimicrobial properties of pyrrolidine derivatives, this compound was tested alongside other compounds:

  • Findings : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with effective MIC values supporting its potential use in treating infections caused by these pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.